Bienvenue dans la boutique en ligne BenchChem!

Etilefrine

Spinal Anesthesia Cesarean Section Maternal Hypotension

Etilefrine (CAS 709-55-7) is a dual α1/β1 adrenergic agonist with proven selectivity for cardiac β1 over β2 receptors. Unlike phenylephrine (pure α1) or midodrine (peripheral α1 prodrug), Etilefrine increases cardiac output and stroke volume while maintaining peripheral perfusion without reflex bradycardia. With ~55% oral bioavailability, distinct sulfate conjugation metabolism avoiding CYP450 interactions, and demonstrated 84% reduction in orthostatic BP drop in Parkinson's studies, this compound is essential for anesthesia, neurology, and neonatal chylothorax research protocols.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 709-55-7
Cat. No. B194583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine
CAS709-55-7
SynonymsAdrenam
Adrianol, Ethyl
Bioflutin
Cardanat
Circupon
Effortil
Efortil
Ethyl Adrianol
Ethyladrianol
Ethylnorphenylephrine
Ethylphenylephrine
Eti Puren
Eti-Puren
etil von ct
Etilefrin
Etilefrin AL
Etilefrin ratiopharm
Etilefrin-ratiopharm
Etilefrine
Etilefrine Hydrochloride
Etilefrine Pivalate Hydrochloride
Fetanol
Hydrochloride, Etilefrine
Hydrochloride, Etilefrine Pivalate
Phetanol
Pivalate Hydrochloride, Etilefrine
Thomasin
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
InChIKeySQVIAVUSQAWMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Etilefrine (CAS 709-55-7) Procurement Guide: Pharmacological Profile and Comparator Positioning


Etilefrine (CAS 709-55-7) is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series classified as an adrenergic agonist with dual α1 and β1 receptor activity [1]. Structurally related to endogenous adrenaline but lacking one catechol-hydroxy moiety and bearing an N-ethyl substituent instead of N-methyl, etilefrine demonstrates high selectivity for β1 (cardiac) over β2 adrenoceptors [2]. It functions as both a vasoconstrictor via α1-mediated smooth muscle contraction and a positive inotrope/chronotrope via β1-mediated cardiac stimulation . Clinically, etilefrine is indicated for orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin, with established oral bioavailability of approximately 55% following first-pass metabolism and an elimination half-life of approximately 2 hours [3].

Why Etilefrine Cannot Be Interchanged with Other Sympathomimetic Vasopressors


Substitution among sympathomimetic vasopressors is not pharmacologically interchangeable due to fundamental differences in adrenoceptor subtype selectivity profiles. Etilefrine exhibits a distinctive dual α1/β1 agonism profile, whereas comparator agents show divergent selectivity: phenylephrine is a pure α1 agonist with negligible β activity, ephedrine is a mixed indirect/direct agonist with broad α/β activity and significant tachyphylaxis risk, and midodrine is a peripherally selective α1 agonist prodrug lacking direct cardiac stimulation [1]. These receptor selectivity differences translate directly to hemodynamic outcome divergence: phenylephrine increases peripheral vascular resistance but reflexively decreases heart rate and cardiac output; etilefrine increases cardiac output and stroke volume while maintaining peripheral perfusion [2]. Additionally, etilefrine undergoes distinct metabolic processing via conjugation to phenolic sulfate, avoiding CYP450-dependent pathways and the associated drug-drug interaction risks present with other pressor agents [3].

Etilefrine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Etilefrine vs. Phenylephrine: Superior Cardiac Output Preservation During Cesarean Section Hypotension

In a multicenter, randomized, double-blind controlled clinical trial directly comparing etilefrine with phenylephrine for hypotension management during spinal anesthesia for cesarean section, etilefrine demonstrated statistically significant superiority in preserving maternal heart rate and cardiac output [1]. The study enrolled patients undergoing elective cesarean section under spinal anesthesia and randomized them to receive either etilefrine or phenylephrine as vasopressor intervention. This represents a direct head-to-head comparison with a pure α1 agonist, isolating the contribution of β1 activity to hemodynamic outcomes.

Spinal Anesthesia Cesarean Section Maternal Hypotension Vasopressor Comparison

Etilefrine Pharmacological Selectivity: Highly Selective β1-Adrenoceptor Agonist Profile

In isolated, blood-perfused dog heart preparations, etilefrine was characterized as a highly selective β1-adrenoceptor agonist [1]. The positive chronotropic and inotropic responses to etilefrine were significantly inhibited by the β1-selective antagonist atenolol, but were not significantly affected by the β2-selective antagonist ICI 118,551, confirming β1 selectivity. Partial inhibition by imipramine suggested an additional moderate catecholamine-releasing (tyramine-like) activity component.

Adrenoceptor Selectivity β1 Agonism Cardiac Pharmacology Isolated Heart Preparation

Etilefrine vs. Dihydroergotamine: Superior Resting Blood Pressure Elevation in Orthostatic Hypotension

In a double-blind inter-individual component study of 51 patients with hypotonic orthostatic regulation disorders, etilefrine (20 mg) was directly compared with dihydroergotamine (2 mg) and their fixed combination . Resting blood pressure measurements demonstrated clear differentiation in pressor efficacy between the two monotherapies.

Orthostatic Hypotension Dihydroergotamine Blood Pressure Hypotonic Regulation

Etilefrine Efficacy in Levodopa-Induced Orthostatic Hypotension: 84% Reduction in Systolic Pressure Drop

In a single-blind study of 15 Parkinson's disease patients who developed postural hypotension during levodopa therapy, treatment with etilefrine hydrochloride (15 mg daily) produced substantial improvements in orthostatic blood pressure regulation and symptom burden [1]. A placebo-treated group served as control.

Parkinson's Disease Levodopa-Induced Hypotension Orthostatic Hypotension Symptom Relief

Etilefrine for Refractory Chylothorax: 2-4 Day Response Window in Newborns

In a 2025 case series report of 5 preterm newborn infants with refractory, life-threatening chylothorax, continuous etilefrine infusion was associated with a clear therapeutic response irrespective of the underlying cause of effusion [1]. This represents an emerging, novel application distinct from etilefrine's traditional antihypotensive use.

Chylothorax Newborn Preterm Infant Refractory Effusion

Etilefrine Prodrug Strategy: Pivalate Ester Enables Prolonged Circulatory Disorder Treatment

Patent literature discloses that etilefrine pivalate, a prodrug of etilefrine, enables prolonged treatment of circulatory disorders not caused by hypotension [1]. In a 6-month long-term tolerance study, low-dose etilefrine pivalate (20 mg/day, equivalent to 14.4 mg etilefrine) produced continuous increases in systolic blood pressure and pressure amplitude while maintaining near-constant diastolic pressure and cardiac frequency.

Prodrug Sustained Effect Circulatory Disorders Cardiac Output

Etilefrine Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Obstetric Anesthesia Research Requiring Cardiac Output Preservation During Vasopressor Support

For research protocols investigating vasopressor strategies during spinal anesthesia for cesarean section, etilefrine provides a distinct hemodynamic profile versus pure α1 agonists like phenylephrine. The direct head-to-head clinical trial evidence demonstrates that etilefrine maintains heart rate and cardiac output without inducing reflex bradycardia, making it the appropriate selection when both blood pressure support and tissue perfusion preservation are study endpoints [1]. This scenario applies to anesthesia research groups, clinical trial material procurement, and obstetric pharmacology studies requiring a comparator with documented β1 activity alongside vasoconstrictor effects.

Neurology Clinical Research in Levodopa-Induced Orthostatic Hypotension

For clinical research programs investigating the management of iatrogenic orthostatic hypotension in Parkinson's disease patients receiving levodopa therapy, etilefrine offers quantitatively validated efficacy with an 84% relative reduction in systolic blood pressure drop and 86% symptom alleviation rate [1]. This indication-specific evidence base supports etilefrine procurement for neurology-focused clinical trials, comparative effectiveness research against newer agents, and studies examining quality-of-life improvements in this vulnerable patient population.

Neonatal Intensive Care Research in Refractory Chylothorax Management

Based on the 2025 case series evidence, etilefrine continuous infusion represents an emerging therapeutic strategy for refractory, life-threatening chylothorax in preterm newborns, with a documented response window of 2-4 days across all reported cases [1]. Procurement of etilefrine for neonatal research applications should be considered for institutions investigating novel treatments for chylothorax, comparative studies against somatostatin analogs or other interventions, and pharmacovigilance registries capturing safety and efficacy outcomes in this off-label but evidence-supported application.

Pharmaceutical Formulation Development Leveraging Etilefrine Pivalate Prodrug Strategy

For pharmaceutical development programs targeting chronic circulatory disorders requiring sustained hemodynamic support, the etilefrine pivalate prodrug approach documented in patent literature enables once-daily dosing that achieves continuous increases in systolic blood pressure and pressure amplitude over 6-month treatment periods without affecting diastolic pressure or cardiac frequency [1]. This formulation pathway addresses the parent compound's short 2.2-hour half-life limitation and creates opportunities for development of long-acting oral dosage forms, fixed-dose combinations, or modified-release technologies suitable for chronic outpatient management of circulatory insufficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilefrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.